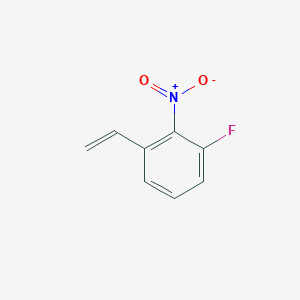

1-Ethenyl-3-fluoro-2-nitrobenzene

Description

Contextualization of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis

The incorporation of fluorine into aromatic systems is a cornerstone of modern organic chemistry, profoundly altering the parent molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity creates strong carbon-fluorine bonds (C-F), which enhances thermal and metabolic stability. scripps.edu This stability is a highly sought-after trait in the development of pharmaceuticals and agrochemicals, as it can lead to improved bioavailability and a longer duration of action. numberanalytics.comnumberanalytics.com

Fluoroarenes, or ring-fluorinated aromatics, are key structural motifs in a vast number of bioactive molecules, including anticancer agents, antidepressants, and antibiotics. rsc.org The presence of fluorine can significantly influence the acidity or basicity of nearby functional groups and alter the electronic nature of the aromatic ring, thereby modifying its reactivity. numberanalytics.com While historically challenging to synthesize due to the reactivity of fluorinating agents, the development of modern reagents like N-fluorobenzenesulfonimide (NFSI) and new catalytic methods has made the targeted fluorination of aromatic C-H bonds more accessible. rsc.orgnih.gov

Significance of Nitro-Substituted Aromatic Systems in Chemical Reactivity and Design

Aromatic nitro compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. numberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. numberanalytics.com This property has two major consequences for the reactivity of the benzene (B151609) ring.

Firstly, it strongly deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, making reactions like nitration or Friedel-Crafts alkylation more difficult. numberanalytics.comquora.com When substitution does occur, it is directed to the meta position, as the ortho and para positions are more electron-deficient. quora.com

Secondly, and of great synthetic importance, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org By stabilizing the negative charge of the intermediate Meisenheimer complex, particularly when positioned ortho or para to a leaving group (like a halogen), the nitro group facilitates the displacement of that group by a nucleophile. libretexts.org Furthermore, the nitro group itself is a versatile functional handle; it can be readily reduced under various conditions to form other nitrogen-containing functionalities, most notably primary amines (anilines), which are themselves critical building blocks for dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.org

Role of Ethenyl Moieties in Reactive Intermediates and Synthetic Strategies

The ethenyl (or vinyl) group (–CH=CH₂) is a valuable functional group in synthetic chemistry. As a site of unsaturation, it serves as a handle for a wide array of chemical transformations. The double bond can readily undergo addition reactions, such as hydrogenation to form an ethyl group, or halogenation to introduce further functionality.

In the context of synthetic strategies, the ethenyl moiety is a key participant in polymerization reactions, with vinylarenes (styrenes) being important monomers for producing a wide range of polymers. It also plays a crucial role in modern cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the construction of more complex molecular architectures by forming new carbon-carbon bonds. The electronic properties of the aromatic ring can influence the reactivity of the ethenyl group. In 1-Ethenyl-3-fluoro-2-nitrobenzene, the electron-withdrawing nature of the adjacent nitro and fluoro groups impacts the electron density of the double bond, modulating its reactivity in these various transformations.

Overview of Research Trajectories for Multifunctionalized Benzene Derivatives

The synthesis of multifunctionalized arenes, such as this compound, represents a significant challenge in organic synthesis, yet it is crucial for the chemical and pharmaceutical industries. researchgate.net Research in this area focuses on developing efficient and selective methods to install multiple, chemically distinct functional groups onto a single benzene ring with precise control over their relative positions (regioselectivity).

A key research trajectory involves understanding and exploiting the complex interplay between the electronic properties of different substituents. For instance, the presence of both strongly electron-donating and electron-withdrawing groups on the same ring can lead to unique reactivity patterns. nih.gov Researchers are exploring novel catalytic systems and one-pot strategies to construct these complex molecules, avoiding lengthy, multi-step syntheses. researchgate.net The development of such methods is essential for creating novel materials, advanced molecular probes, and complex drug candidates where each functional group serves a specific purpose. acs.org The reduction of polysubstituted benzene derivatives is also an active area of research for accessing complex three-dimensional scaffolds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMXJCJMMCTMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112241-39-0 | |

| Record name | 1-ethenyl-3-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethenyl 3 Fluoro 2 Nitrobenzene and Precursors

Strategies for Construction of the Substituted Benzene (B151609) Core

The foundational step in synthesizing 1-ethenyl-3-fluoro-2-nitrobenzene is the creation of the 3-fluoro-2-nitrophenyl scaffold. The regiochemistry of this core is paramount, and several approaches can be envisioned, each with its own set of advantages and limitations.

Regioselective Nitration of Fluoro-Substituted Aromatics

One of the most direct methods to introduce a nitro group is through electrophilic aromatic substitution. The nitration of fluorobenzene (B45895) and its derivatives is a well-established process, typically employing a mixture of nitric acid and sulfuric acid. ontosight.ai The fluorine atom is an ortho-, para-director; however, the nitration of fluorobenzene predominantly yields the para-isomer (4-fluoronitrobenzene) and the ortho-isomer (2-fluoronitrobenzene), with the para-isomer being the major product. researchgate.netresearchgate.net

A more direct approach involves the nitration of 1-chloro-2-fluorobenzene, which can lead to the formation of 1-chloro-2-fluoro-3-nitrobenzene. ontosight.ai Subsequent removal of the chloro group would be required to yield the desired 3-fluoro-2-nitrobenzene.

| Starting Material | Reagents | Key Intermediates | Primary Products | Reference |

|---|---|---|---|---|

| Fluorobenzene | HNO₃/H₂SO₄ | - | 2-Fluoronitrobenzene, 4-Fluoronitrobenzene | ontosight.airesearchgate.net |

| 1-Chloro-2-fluorobenzene | HNO₃/H₂SO₄ | - | 1-Chloro-2-fluoro-3-nitrobenzene | ontosight.ai |

Directed Fluorination Approaches on Nitrobenzene (B124822) Derivatives

An alternative strategy involves introducing the fluorine atom onto a pre-existing nitrobenzene derivative. Direct fluorination of aromatic compounds can be achieved using various fluorinating agents. acs.org For instance, the direct liquid-phase fluorination of nitrobenzene has been shown to produce a mixture of o-, m-, and p-fluoronitrobenzene. acs.org However, controlling the regioselectivity of this reaction to favor the desired 3-fluoro isomer is a significant challenge.

A more controlled method involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, the reaction of a dichloronitrobenzene with an alkali metal fluoride (B91410), such as potassium fluoride, can lead to the selective replacement of a chlorine atom with fluorine. google.com The synthesis of 3-chloro-4-fluoronitrobenzene (B104753) from 3,4-dichloronitrobenzene (B32671) using potassium fluoride in the presence of a phase-transfer catalyst has been reported. google.com Similarly, 2-fluoronitrobenzene can be prepared from 2-chloronitrobenzene. google.com This approach, however, relies on the availability of the appropriately substituted dichloronitrobenzene precursor.

Another approach is the fluorodenitration of dinitro-substituted compounds. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. nih.gov This suggests that a similar strategy could potentially be applied to synthesize 3-fluoro-2-nitrobenzene from a corresponding dinitro precursor.

Sequential Introduction of Fluoro and Nitro Groups

A sequential approach, where the fluoro and nitro groups are introduced in a stepwise manner, offers greater control over the final substitution pattern. This often involves a multi-step synthesis where the directing effects of the substituents are carefully manipulated.

One plausible sequence could begin with the introduction of a directing group that facilitates the desired substitution pattern. For example, starting with a protected aniline (B41778) derivative, one could perform a directed ortho-lithiation followed by fluorination. Subsequent nitration and deprotection/transformation of the initial directing group could lead to the desired product.

Another strategy could involve the diazotization of a suitably substituted aniline. For instance, the diazotization of 2-nitroaniline (B44862) followed by thermal decomposition of the resulting diazonium fluoroborate can yield 2-fluoronitrobenzene, albeit sometimes in low yields. google.com A similar strategy starting from 3-amino-2-nitrotoluene could potentially lead to 3-fluoro-2-nitrotoluene, which could then be further functionalized.

Methodologies for Ethenyl Group Installation

Once the 3-fluoro-2-nitrobenzene core or a suitable halogenated precursor is obtained, the final step is the introduction of the ethenyl (vinyl) group. Several powerful and versatile methods are available for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck) on Halogenated Precursors

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds, including the installation of a vinyl group onto an aromatic ring. mdpi.com These reactions typically involve the coupling of an aryl halide or triflate with a vinyl-containing reagent.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.comnumberanalytics.com To introduce an ethenyl group, a two-step process would be necessary: first, a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and partial reduction of the resulting alkyne to an alkene.

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide or triflate. mdpi.comyoutube.comorganic-chemistry.org The Suzuki-Miyaura coupling of a halogenated 3-fluoro-2-nitrobenzene precursor (e.g., 1-bromo-3-fluoro-2-nitrobenzene) with potassium vinyltrifluoroborate or vinylboronic acid would be a direct and efficient method to install the ethenyl group. nih.govnih.gov The reaction tolerates a wide range of functional groups, making it suitable for complex substrates. mdpi.comorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. numberanalytics.comwikipedia.orgorganic-chemistry.orgnih.gov Reacting a halogenated 3-fluoro-2-nitrobenzene with ethylene (B1197577) gas under Heck conditions could directly introduce the ethenyl group. However, controlling the regioselectivity of the addition and preventing side reactions can be challenging. nih.gov

| Reaction | Aryl Precursor | Vinyl Source | Key Catalysts/Reagents | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Halide (e.g., I, Br) | Terminal Alkyne (followed by reduction) | Pd catalyst, Cu co-catalyst, Base | nrochemistry.comorganic-chemistry.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Vinylboronic acid/ester, Potassium vinyltrifluoroborate | Pd catalyst, Base | youtube.comnih.govnih.gov |

| Heck Reaction | Aryl Halide/Triflate | Ethylene | Pd catalyst, Base | numberanalytics.comwikipedia.orgorganic-chemistry.org |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) with Aromatic Aldehydes or Ketones

Olefination reactions provide an alternative route to the ethenyl group by transforming a carbonyl functionality. This approach would require the synthesis of a 3-fluoro-2-nitrobenzaldehyde (B1344210) or a corresponding ketone precursor.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. berkeley.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of 3-fluoro-2-nitrobenzaldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired this compound. berkeley.edu The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comyoutube.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com It is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.org Reacting 3-fluoro-2-nitrobenzaldehyde with a simple phosphonate ester, such as diethyl methylphosphonate (B1257008), under basic conditions would also produce this compound. The HWE reaction often offers advantages in terms of easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgalfa-chemistry.com

| Reaction | Starting Material | Reagent | Product | Reference |

|---|---|---|---|---|

| Wittig Reaction | 3-Fluoro-2-nitrobenzaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound | berkeley.edulibretexts.org |

| Horner-Wadsworth-Emmons Reaction | 3-Fluoro-2-nitrobenzaldehyde | Diethyl methylphosphonate + Base | This compound | nrochemistry.comwikipedia.orgorganic-chemistry.org |

Elimination Reactions for Vinyl Group Formation

The introduction of a vinyl group onto an aromatic ring is a foundational step in the synthesis of styrene (B11656) derivatives. A classical and widely used method to achieve this is through elimination reactions. Typically, this involves a two-step process where an ethyl group is first introduced onto the benzene ring, followed by the creation of the double bond.

One common pathway is the dehydrohalogenation of a haloethylbenzene. For a precursor to this compound, this would involve a (1-haloethyl)-3-fluoro-2-nitrobenzene intermediate. Treatment of this intermediate with a base would abstract a proton from the carbon adjacent to the ring, leading to the elimination of the halogen and the formation of the ethenyl group. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions.

Another established route involves the dehydration of a corresponding alcohol. A precursor such as 1-(3-fluoro-2-nitrophenyl)ethanol can be subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a carbocation. Subsequent elimination of a proton from the adjacent carbon atom yields the desired vinyl group. The stability of the intermediate carbocation and the reaction conditions influence the efficiency of this process.

Direct Vinylic Functionalization of Benzene Ring

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions that allow for the direct formation of carbon-carbon bonds, including the introduction of a vinyl group onto an aromatic ring. These methods can offer greater efficiency and functional group tolerance compared to traditional elimination reactions.

The Suzuki-Miyaura coupling is a prominent example. nih.govresearchgate.net This palladium-catalyzed reaction would involve the coupling of a vinylboronic acid or a vinylboronate ester with a suitable aromatic halide precursor, such as 1-bromo-3-fluoro-2-nitrobenzene (B1273211) or 1-iodo-3-fluoro-2-nitrobenzene. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the vinylboron species, and reductive elimination to yield the final product, this compound, and regenerate the catalyst. youtube.com

Similarly, the Heck reaction provides another route for direct vinylation. youtube.com This method couples an alkene (in this case, ethylene) with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a precursor like 1-bromo-3-fluoro-2-nitrobenzene would be reacted with ethylene gas under catalytic conditions.

The Stille reaction offers a further alternative, using a vinyltin (B8441512) reagent as the coupling partner with the aryl halide. epa.gov Each of these methods has its own advantages regarding substrate scope, reaction conditions, and catalyst selection.

| Coupling Reaction | Aryl Precursor | Vinyl Source | Catalyst System |

| Suzuki-Miyaura | 1-Bromo-3-fluoro-2-nitrobenzene | Vinylboronic acid | Pd(0) catalyst, Base |

| Heck | 1-Iodo-3-fluoro-2-nitrobenzene | Ethylene | Pd(0) catalyst, Base |

| Stille | 1-Bromo-3-fluoro-2-nitrobenzene | Vinyltributyltin | Pd(0) catalyst |

Nucleophilic Aromatic Substitution (SNAr) as a Synthetic Tool

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying activated aromatic rings and is highly relevant to the chemistry of this compound and its precursors. wikipedia.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com Subsequent departure of a leaving group restores the aromaticity.

SNAr of Fluorine Atom in Nitro-Activated Systems

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial for activating an aromatic ring towards nucleophilic attack. libretexts.orgnumberanalytics.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

In the context of a 3-fluoro-2-nitrobenzene system, the nitro group is ortho to the fluorine atom. This positioning strongly activates the C-F bond for nucleophilic displacement. stackexchange.com Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens (F > Cl > Br > I). libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond. libretexts.org

Therefore, precursors like 1-fluoro-2-nitrobenzene (B31998) and its derivatives are highly susceptible to substitution by a wide range of nucleophiles. acs.orgresearchgate.net For instance, reaction with alkoxides (RO⁻), amines (R₂NH), or thiolates (RS⁻) would readily displace the fluorine atom to yield the corresponding ethers, amines, or thioethers.

Nitro Group Displacement in SNAr Reactions

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can also be displaced under certain conditions. acs.org The ability of the nitro group to act as a leaving group (nucleofugicity) is generally lower than that of halogens but can be significant, especially when the aromatic ring is highly activated by multiple electron-withdrawing groups. nih.gov

In a molecule like this compound, there is a potential competition between the displacement of the fluorine atom and the nitro group. The outcome depends on several factors, including the nature of the nucleophile, the solvent, and the specific electronic environment of the ring. Generally, for a mononitro-activated system, halogen displacement is strongly favored. However, in poly-nitro systems or specific heterocyclic systems, nitro group displacement becomes a more viable synthetic pathway. nih.gov Studies on nitroimidazole systems have shown that the presence of multiple nitrogen atoms in the ring, in addition to the nitro group, can sufficiently activate the ring for nitro displacement by carbon nucleophiles. nih.gov

Control of Chemo- and Regioselectivity in Multi-Substituted Systems

When a molecule contains multiple functional groups and potential reaction sites, as in this compound, controlling the chemo- and regioselectivity of a reaction is paramount. slideshare.netresearchgate.netdurgapurgovtcollege.ac.in

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In our target molecule, a reagent could potentially react with the vinyl group (e.g., via electrophilic addition or reduction), or it could participate in an SNAr reaction at the C-F bond.

Reduction: The nitro group can be reduced to an amine using reagents like Fe/HCl or catalytic hydrogenation (H₂/Pd). masterorganicchemistry.com These conditions could potentially also reduce the vinyl group. Choosing a chemoselective reducing agent would be necessary to target only the nitro group while leaving the vinyl group intact.

SNAr vs. Vinyl Group Reaction: A strong nucleophile in a polar aprotic solvent would likely favor an SNAr reaction, displacing the fluorine. In contrast, an electrophile like Br₂ would preferentially add across the double bond of the vinyl group.

Regioselectivity concerns the position at which a reaction occurs when there are multiple possible sites. durgapurgovtcollege.ac.in

SNAr: In a precursor like 1,3-difluoro-2-nitrobenzene, a nucleophile would preferentially attack the fluorine atom at the C-3 position, which is para to the nitro group, over the fluorine at C-1 (ortho-position), although both are activated. The relative rates depend on the combined inductive and resonance effects. stackexchange.com However, in this compound, the only viable SNAr leaving group is the fluorine atom, as the vinyl and nitro groups are not typically displaced under standard SNAr conditions. The ortho-nitro group strongly directs the nucleophilic attack to the carbon bearing the fluorine. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: If the ring were to undergo electrophilic aromatic substitution (which is highly disfavored due to the deactivating nitro group), the directing effects of the existing substituents would be in opposition. The vinyl group is an ortho, para-director, while the fluoro and nitro groups are meta-directors (relative to themselves). The outcome of such a reaction would be difficult to control and would likely result in a mixture of products. libretexts.org

Controlling the outcome of reactions on such a multi-substituted system requires careful selection of reagents and reaction conditions to exploit the inherent electronic and steric differences between the functional groups. numberanalytics.com

Mechanistic Investigations of Reactions Involving 1 Ethenyl 3 Fluoro 2 Nitrobenzene

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov For 1-ethenyl-3-fluoro-2-nitrobenzene, the fluorine atom serves as the leaving group, and the reaction is facilitated by the presence of the strongly activating nitro group.

Formation and Decomposition of Meisenheimer Complexes

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the case of this compound, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a cyclohexadienyl anion. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the complex, lowering the activation energy for its formation. nih.gov

Table 1: General Steps in the SNAr Mechanism of this compound

| Step | Description | Key Features |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine atom. | Formation of a non-aromatic, anionic intermediate (Meisenheimer complex). |

| 2. Formation of Meisenheimer Complex | The negative charge is delocalized over the ring and the nitro group. | Resonance stabilization is crucial for the feasibility of the reaction. |

| 3. Decomposition | The leaving group (fluoride ion, F⁻) is eliminated. | Aromaticity of the ring is restored. |

| 4. Product Formation | The final substituted product is formed. | The nucleophile has replaced the fluorine atom. |

Influence of Ethenyl, Fluoro, and Nitro Substituents on Reaction Kinetics and Selectivity

The substituents on the benzene (B151609) ring—ethenyl, fluoro, and nitro—each exert a distinct influence on the kinetics and selectivity of SNAr reactions.

Nitro Group: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence is paramount for the activation of the aromatic ring towards nucleophilic attack. masterorganicchemistry.com By stabilizing the negative charge of the Meisenheimer complex, the nitro group significantly accelerates the rate of SNAr reactions. The ortho position of the nitro group relative to the fluorine leaving group is highly effective for resonance stabilization.

Fluoro Group: In the context of SNAr, fluorine is an excellent leaving group. This might seem counterintuitive given the strength of the C-F bond. However, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. commonorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the initial nucleophilic attack. Kinetic studies on related nitroaromatic compounds have shown that the rate of SNAr often follows the order F > Cl > Br > I. nih.gov

Ethenyl Group: The ethenyl (vinyl) group is generally considered to be weakly electron-withdrawing or electron-donating depending on the nature of the reaction and the electronic demands of the system. In the context of SNAr, its electronic effect on the reaction rate is likely to be less pronounced than that of the nitro group. However, its presence can influence the regioselectivity of nucleophilic attack and may offer pathways for subsequent reactions.

Table 2: Predicted Influence of Substituents on SNAr Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on SNAr Rate |

| Nitro (NO₂) ** | 2 | Strong electron-withdrawing (resonance and inductive) | Strongly activating |

| Fluoro (F) | 3 | Strong inductive electron-withdrawal | Activates the attacked carbon; good leaving group |

| Ethenyl (CH=CH₂) ** | 1 | Weakly electron-withdrawing/donating | Minor electronic influence compared to NO₂ |

Reaction Pathways of the Ethenyl Moiety

The ethenyl group provides a secondary site of reactivity in this compound, distinct from the SNAr reactions at the aromatic ring.

Mechanistic Aspects of Addition Reactions

The double bond of the ethenyl group is susceptible to electrophilic and nucleophilic addition reactions. The electron-withdrawing nature of the nitro-substituted aromatic ring can polarize the ethenyl group, making the β-carbon atom electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. Studies on analogous systems, such as vinyl sulfones and acrylates, have demonstrated the facility of such conjugate additions. rsc.org The mechanism would involve the attack of a nucleophile on the terminal carbon of the vinyl group, with the resulting negative charge being stabilized by the adjacent aromatic system and the nitro group.

Photochemical Reaction Pathways

Aromatic compounds containing ethenyl groups, such as stilbenes, are known to undergo photochemical reactions upon irradiation with UV light. researchgate.net The primary photochemical processes for such molecules are cis-trans isomerization and, in some cases, photocyclization. northwestern.edunih.goviupac.orgresearchgate.net For this compound, it can be postulated that UV irradiation would lead to excitation to an excited singlet state, followed by rotation around the C=C bond and relaxation to a mixture of cis and trans isomers.

Furthermore, intramolecular photocyclization to form a phenanthrene-like tricycle is a potential pathway, often proceeding from the cis isomer. nih.gov The presence of the nitro group may also influence the photochemical behavior, potentially participating in excited-state processes or providing alternative deactivation pathways.

Mechanisms of Nitro Group Transformations

The nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to anilines, which are valuable synthetic intermediates.

The reduction of the nitro group in this compound can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding aniline (B41778). nih.govwikipedia.org The choice of reducing agent and reaction conditions determines the final product.

Catalytic Hydrogenation: Reagents such as H₂ with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) are effective for the complete reduction of the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com A potential complication with catalytic hydrogenation is the simultaneous reduction of the ethenyl double bond.

Metal/Acid Systems: Combinations like Fe/HCl, Sn/HCl, or Zn/HCl are classic methods for nitro group reduction. masterorganicchemistry.com These conditions are generally selective for the nitro group over many other functional groups.

Selective Reduction: Under milder conditions or with specific reagents, it is possible to achieve partial reduction to the hydroxylamine or nitroso stage. wikipedia.org For instance, zinc dust in the presence of ammonium (B1175870) chloride is often used for the preparation of hydroxylamines. wikipedia.org

Table 3: Common Reagents for Nitro Group Reduction and Potential Products

| Reagent | Conditions | Primary Product | Potential Side Reactions |

| H₂/Pd-C | Ambient or elevated pressure and temperature | 3-Fluoro-2-vinylaniline | Reduction of the ethenyl group |

| Fe/HCl or Sn/HCl | Acidic, aqueous | 3-Fluoro-2-vinylaniline | Generally selective for the nitro group |

| Zn/NH₄Cl | Neutral, aqueous | N-(3-Fluoro-2-vinylphenyl)hydroxylamine | Partial reduction |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | 3-Fluoro-2-vinylaniline | Can be selective in the presence of multiple nitro groups |

Electron Transfer and Bioreduction Mechanisms

The bioreduction of nitroaromatic compounds, including this compound, is a critical area of mechanistic study, often involving flavoenzymes. The process can proceed through single-electron or two-electron transfer pathways, largely dependent on the specific enzyme and its flavin redox state.

Flavoenzymes that stabilize the flavin semiquinone state are capable of single-electron reductions of the nitroaromatic substrate. cas.cn This reaction typically follows an "outer-sphere" electron transfer mechanism, where the electron moves from the enzyme's flavin cofactor to the nitroaromatic compound without direct bond formation. cas.cn The transfer distance is a key factor, with calculated distances for various enzymes being consistent with the partial exposure of their redox centers to the solvent. cas.cn For this compound, this pathway would initially generate a nitro anion radical.

The reactivity of nitroaromatic compounds in these enzymatic reactions is often correlated with their single-electron reduction potential (E¹₇). A linear relationship is frequently observed between the logarithm of the reaction rate (log kcat/Km) and E¹₇, indicating that compounds with higher reduction potentials are more readily reduced. cas.cn The presence of electron-withdrawing groups, such as the fluorine atom and nitro group on the benzene ring of this compound, influences this potential and thus its susceptibility to bioreduction.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted CCS values, which provide information about the molecule's size and shape in the gas phase, a relevant parameter in mass spectrometry-based mechanistic studies.

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 168.04553 | 129.1 |

| [M+Na]⁺ | 190.02747 | 138.1 |

| [M-H]⁻ | 166.03097 | 132.2 |

| [M+NH₄]⁺ | 185.07207 | 149.2 |

| [M+K]⁺ | 206.00141 | 131.8 |

| [M]⁺ | 167.03770 | 126.6 |

| [M]⁻ | 167.03880 | 126.6 |

| Data sourced from PubChemLite. uni.lu |

Role of Catalysis in Transformations (e.g., Cu-mediated, Pd-catalyzed)

Catalysis is fundamental to achieving controlled and efficient transformations of this compound, particularly for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based catalysts are central to these reactions.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. For a substrate like this compound, the C-F bond can be targeted for activation. In Suzuki-Miyaura type couplings with arylboronates, a base-free mechanism can be achieved. organic-chemistry.org The catalytic cycle for such a transformation would likely proceed via the following key steps:

Oxidative Addition : A Pd(0) species, stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C-F bond of the fluoronitrobenzene ring. This step is often promoted by additives and results in the formation of a vinylpalladium(II) fluoride (B91410) intermediate. organic-chemistry.org

Transmetalation : The organopalladium(II) intermediate reacts with the organoboron reagent (e.g., an arylboronate). This step involves the transfer of the aryl group from boron to the palladium center, displacing the fluoride.

Reductive Elimination : The resulting diarylpalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

Copper-Mediated Transformations

Copper-mediated or -catalyzed reactions, such as the Ullmann condensation, are classic methods for transforming aryl halides. wikipedia.org These reactions are particularly useful for forming aryl-ether, aryl-amine, and aryl-thioether bonds. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, such as the nitro group in this compound. wikipedia.org

The mechanism of the Ullmann reaction has been extensively studied and can follow several pathways. rsc.org

Classic Ullmann Reaction : This typically involves stoichiometric amounts of copper metal at high temperatures (>200 °C). byjus.comorganic-chemistry.org The reaction is believed to proceed through the formation of an organocopper(I) species, which then undergoes oxidative addition with a second molecule of the aryl halide. byjus.comorganic-chemistry.org Reductive elimination from the resulting diarylcopper intermediate yields the biaryl product. byjus.com

Modified Ullmann Reaction : Modern methods use catalytic amounts of a copper(I) source, often in the presence of a ligand (such as diamines or amino alcohols), which allows for milder reaction conditions. rsc.org The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. It starts with the formation of a Cu(I)-nucleophile complex. This complex can then react with the aryl halide via several proposed pathways, including oxidative addition to form a Cu(III) intermediate, followed by reductive elimination. rsc.org Alternative proposed mechanisms involve single electron transfer (SET) or iodine atom transfer (IAT). rsc.org

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving this compound is crucial for rationalizing reactivity and optimizing conditions. This is often accomplished through computational chemistry, such as Density Functional Theory (DFT) calculations.

In nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. byjus.com DFT calculations on the reaction between fluoronitrobenzenes and amines show that the mechanism involves the formation and subsequent decomposition of this complex. byjus.com The stability of the Meisenheimer complex is a key factor, and it can be stabilized by hydrogen bonding. byjus.com

The energy profile of such a reaction is characterized by two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. The activation energy is influenced by factors like solvent polarity; calculations have shown that the activation energy is highest in a vacuum and decreases as the polarity of the solvent increases. byjus.com

For reactions involving C-F bond activation, transition state analysis helps to identify the energy barriers for key steps. wikipedia.org Thermochemical data for related compounds can provide insight into the energetics of these processes. For example, the reaction of 1-fluoro-3-nitrobenzene (B1663965) with a bromide anion in the gas phase has a positive enthalpy (ΔrH°) and a positive entropy (ΔrS°), leading to a positive Gibbs free energy of reaction (ΔrG°), indicating the reaction is not spontaneous under those conditions.

Table 2: Gas Phase Reaction Thermochemistry for 1-Fluoro-3-nitrobenzene with Bromine Anion This table provides experimental energy data for a reaction involving a structurally similar compound, illustrating the type of information used to build energy profiles.

| Quantity | Value | Units |

| ΔrH° | 17.3 ± 1.8 | kcal/mol |

| ΔrS° | 22. | cal/mol*K |

| ΔrG° (at 423 K) | 7.9 ± 1.0 | kcal/mol |

| Data sourced from NIST WebBook for the reaction: Br⁻ + C₆H₄FNO₂ = (Br⁻ • C₆H₄FNO₂). rsc.org |

Lack of Specific Research Data Precludes Detailed Article Generation

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific theoretical and computational research data for the compound This compound . This absence of dedicated studies prevents the creation of a thorough and scientifically accurate article that adheres to the user's detailed outline.

The requested article structure necessitates in-depth information on quantum chemical characterizations—including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis for reactivity, and Natural Bond Orbital (NBO) analysis for charge transfer—as well as computational modeling of reaction mechanisms and solvation effects.

Therefore, it is not possible to provide the requested article at this time while maintaining the required standards of scientific accuracy and strict adherence to the provided scope.

Theoretical and Computational Chemistry of 1 Ethenyl 3 Fluoro 2 Nitrobenzene

Conformational Analysis and Aromaticity Studies

A thorough understanding of the three-dimensional structure and electronic nature of 1-Ethenyl-3-fluoro-2-nitrobenzene begins with conformational analysis and an assessment of its aromaticity.

Conformational Analysis:

Theoretical calculations, such as those employing Density Functional Theory (DFT), would be used to explore the potential energy surface of the molecule. This involves systematically rotating the ethenyl and nitro groups to identify the most stable (lowest energy) conformation. It is generally expected that the benzene (B151609) ring itself will be planar. However, the degree of planarity of the entire molecule depends on the spatial arrangement of the substituents. Steric hindrance between the bulky nitro group and the adjacent ethenyl group could force one or both out of the plane of the benzene ring. The final predicted conformation would represent a balance between steric repulsion and the electronic effects of conjugation.

Aromaticity Studies:

The benzene ring in this compound is inherently aromatic. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. masterorganicchemistry.com The criteria for aromaticity, often summarized by Hückel's rule, are:

The molecule must be cyclic. masterorganicchemistry.com

Every atom in the ring must be conjugated, meaning it has an available p-orbital. masterorganicchemistry.com

The molecule must have [4n+2] π-electrons, where n is a non-negative integer. masterorganicchemistry.com

The molecule must be flat. masterorganicchemistry.com

The benzene core of this compound fulfills these requirements with a cyclic, planar arrangement of six carbon atoms, each contributing one p-orbital to the π-system, and a total of 6 π-electrons (where n=1). Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the high aromatic character of the benzene ring within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Theoretical calculations are invaluable for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations would provide theoretical spectra that can be compared with experimental data. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the fluoro and nitro groups and the electronic properties of the ethenyl group.

Vibrational Frequencies:

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-Ethenyl-3-fluoro-2-nitrobenzene in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and the connectivity between them.

While 1D NMR spectra provide initial information on the number and type of protons and carbons, 2D NMR techniques are indispensable for the definitive assignment of the complex spectral data for this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space correlations.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, which is critical for assigning the protons of the vinyl group and the aromatic ring. For instance, the correlation between the geminal protons of the vinyl group and their vicinal couplings to the vinylic proton can be clearly established. Similarly, couplings between adjacent aromatic protons can be traced.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the chemical shifts of the carbon atoms in the vinyl group and the aromatic ring by linking them to their attached protons.

HMBC: This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the substitution pattern of the benzene (B151609) ring by observing correlations between the vinyl protons and the aromatic carbons, as well as between the aromatic protons and the carbon bearing the nitro and fluoro groups. For example, a correlation between the vinylic protons and the carbon atom C3 would confirm the position of the vinyl group relative to the fluorine atom.

These 2D NMR techniques, when used in concert, provide a robust and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-vinyl (α) | ~7.0-7.5 | ~130-135 | C-aromatic (ipso) |

| H-vinyl (β-cis) | ~5.5-6.0 | ~115-120 | C-aromatic (ipso) |

| H-vinyl (β-trans) | ~5.8-6.3 | ~115-120 | C-aromatic (ipso) |

| Aromatic-H | ~7.2-8.0 | ~110-150 | Vinyl carbons, other aromatic carbons |

| C-F | N/A | ~155-165 (d, JCF) | Aromatic protons |

| C-NO₂ | N/A | ~145-155 | Aromatic protons |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is interactive and can be sorted by column.

The presence of the nitro and vinyl substituents on the benzene ring introduces the possibility of restricted rotation, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to rotation around the C-N and C-C single bonds.

For this compound, the rotation of the nitro group and the vinyl group can be investigated. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to coalesce. By analyzing the line shapes at different temperatures, the activation energy for the rotational barriers can be calculated, providing insight into the conformational preferences and flexibility of the molecule.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation, leading to a series of characteristic ions. The analysis of these fragments helps to confirm the structure of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the subsequent loss of carbon monoxide (CO). The vinyl group can also undergo fragmentation.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Plausible Loss |

| 169 | [M]⁺ | Molecular Ion |

| 152 | [M - OH]⁺ | Loss of hydroxyl radical (from nitro group rearrangement) |

| 123 | [M - NO₂]⁺ | Loss of nitro group |

| 95 | [C₆H₄F]⁺ | Loss of NO₂ and C₂H₂ |

Note: The m/z values are based on the most abundant isotopes. The table is interactive and can be sorted by column.

Isotope labeling studies, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ¹³C or ¹⁵N), can be used to definitively track the fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of each fragment can be unambiguously determined.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound, the expected molecular formula is C₈H₆FNO₂. HRMS can confirm this formula by measuring the molecular ion's mass to within a few parts per million (ppm) of its calculated theoretical mass. This is a crucial step in the unequivocal identification of the compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and FT-Raman spectra will exhibit characteristic bands for the nitro, fluoro, vinyl, and aromatic moieties.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-F Bond: A characteristic stretching vibration for the C-F bond is typically observed in the region of 1000-1400 cm⁻¹.

Vinyl Group (C=C and C-H): The C=C stretching vibration of the vinyl group will appear around 1620-1640 cm⁻¹. The C-H stretching and bending vibrations of the vinyl group will also be present.

Aromatic Ring: The C=C stretching vibrations of the benzene ring will be observed in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementary information aids in the complete assignment of the vibrational modes and further confirms the presence of the key functional groups.

Correlation of Vibrational Modes with Electronic Structure and Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural and electronic characteristics of this compound. The vibrational frequencies are sensitive to bond strengths, molecular geometry, and the electronic effects of the substituents on the benzene ring.

The presence of the nitro (-NO₂), fluoro (-F), and ethenyl (-CH=CH₂) groups gives rise to characteristic vibrational modes. The strong electron-withdrawing nature of the nitro group, coupled with the electronegativity of the fluorine atom, significantly influences the electron distribution within the benzene ring and the ethenyl substituent. This, in turn, affects the force constants of the various bonds and their corresponding vibrational frequencies.

Key vibrational modes for this compound are expected to include:

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The precise positions of these bands are sensitive to the electronic environment.

C-F Vibrations: The C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹.

Ethenyl Group Vibrations: The C=C stretching of the vinyl group usually appears around 1620-1640 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also characteristic.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring occur in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the number and position of these bands.

Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and correlate them with experimental spectra. For instance, in related nitroaromatic compounds, DFT calculations have been shown to provide excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of vibrational modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Fluoro (C-F) | Stretch | 1100 - 1250 |

| Ethenyl (C=C) | Stretch | 1620 - 1640 |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related compounds offers significant insights into its likely solid-state architecture.

For example, X-ray diffraction studies on 1-ethynyl-2-nitrobenzene (B95037) derivatives reveal important details about the orientation of the nitro group and the nature of intermolecular interactions. researchgate.net In these structures, the nitro group often participates in weak C-H···O hydrogen bonds with neighboring molecules, influencing the crystal packing. researchgate.net

In the case of this compound, it is anticipated that the molecule would exhibit a largely planar benzene ring. The dihedral angles between the plane of the benzene ring and the nitro and ethenyl groups would be of particular interest. Steric hindrance between the adjacent ethenyl and nitro groups could lead to a twisting of these groups out of the plane of the benzene ring to minimize repulsion. The fluorine atom, being relatively small, is not expected to cause significant steric strain.

Intermolecular interactions in the crystal lattice would likely be governed by a combination of dipole-dipole interactions arising from the polar C-F and C-NO₂ bonds, and weaker C-H···O and C-H···F hydrogen bonds. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |

| Dihedral Angle (Benzene-NO₂) | Likely non-zero due to steric hindrance |

| Dihedral Angle (Benzene-Ethenyl) | Likely non-zero due to steric hindrance |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy molecular orbitals (typically LUMO). The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure and the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the benzene ring, the ethenyl group, and the nitro group. The presence of these chromophores and their electronic interactions will influence the position and intensity of the absorption maxima (λmax).

The benzene ring itself exhibits characteristic absorptions, which are modified by the substituents. The nitro group, a strong chromophore, typically causes a red shift (bathochromic shift) of the absorption bands to longer wavelengths. The ethenyl group, being in conjugation with the benzene ring, will further extend the conjugated system, leading to an additional red shift. The fluoro group, primarily an inductively electron-withdrawing group but also capable of weak π-donation, will also modulate the electronic transitions.

It is anticipated that the UV-Vis spectrum of this compound would show strong absorptions corresponding to π → π* transitions within the conjugated nitro-ethenyl-benzene system. The n → π* transition of the nitro group, which is typically weaker, may also be observable. The solvent used for the measurement can also influence the spectrum, with polar solvents often causing shifts in the absorption bands.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Nitro-ethenyl-benzene system |

| n → π | 300 - 400 | Nitro group |

Chemical Transformations and Derivatization of 1 Ethenyl 3 Fluoro 2 Nitrobenzene

Reactivity of the Ethenyl Moiety

The ethenyl group, being part of a conjugated π-system and influenced by the strong electron-withdrawing effect of the adjacent nitro group, exhibits characteristic reactivity towards hydrogenation, hydration, cycloaddition, and addition reactions.

Selective Hydrogenation: The selective hydrogenation of the ethenyl double bond in 2-nitrostyrenes without reducing the nitro group is a significant challenge. Most common catalytic hydrogenation methods (e.g., H₂/Pd/C) tend to reduce both functionalities. However, achieving selectivity is crucial for synthesizing compounds like 1-ethyl-2-fluoro-3-nitrobenzene. Catalytic transfer hydrogenation (CTH) offers a milder alternative to high-pressure hydrogenation. nih.govbohrium.com While many CTH systems are designed for the selective reduction of the nitro group, modifying the catalyst and hydrogen donor can, in principle, favor the saturation of the C=C double bond. For instance, specific catalysts like Mo₂C@MoS₂ heteronanorods have been developed for the highly selective electrocatalytic hydrogenation of the nitro group in 4-nitrostyrene, leaving the vinyl group intact. rsc.org To achieve the reverse selectivity—hydrogenating the vinyl group while preserving the nitro function—one might explore catalysts with lower affinity for the nitro group or employ protective strategies.

Hydration Reactions: The addition of water across the ethenyl double bond can yield either Markovnikov or anti-Markovnikov products.

Markovnikov Hydration: Acid-catalyzed hydration typically follows Markovnikov's rule, where the proton adds to the less substituted carbon and the hydroxyl group adds to the more substituted (benzylic) carbon. leah4sci.com This would produce a secondary alcohol. The strong electron-withdrawing nature of the 2-nitro group would likely disfavor the formation of a carbocation intermediate at the benzylic position, making this reaction potentially sluggish compared to other styrenes.

Anti-Markovnikov Hydration: To obtain the primary alcohol via anti-Markovnikov addition, hydroboration-oxidation is the classic method. leah4sci.comlibretexts.org This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-THF or disiamylborane) across the double bond, followed by oxidation with hydrogen peroxide and a base. youtube.comgoogle.com More advanced methods include enzymatic anti-Markovnikov hydration, where a styrene (B11656) monooxygenase has been shown to catalyze the hydration of terminal aryl alkenes to primary alcohols with high regioselectivity. nih.gov

The electron-deficient nature of the ethenyl double bond in 1-ethenyl-3-fluoro-2-nitrobenzene makes it an excellent dienophile for cycloaddition reactions.

Diels-Alder [4+2] Cycloaddition: As a substituted nitrostyrene (B7858105), the compound can readily participate in Diels-Alder reactions with various dienes. masterorganicchemistry.com The reaction involves the concerted addition of a conjugated diene to the ethenyl dienophile to form a six-membered ring. acs.orgmasterorganicchemistry.com While studies on β-fluoro-β-nitrostyrenes have shown they react efficiently with cyclic dienes like 1,3-cyclopentadiene to yield monofluorinated norbornenes, the reactivity pattern for ring-fluorinated isomers like this compound is expected to be similar, driven by the electron-withdrawing nitro group activating the dienophile. beilstein-journals.orgnih.govnih.gov

[2+2] Photocycloaddition: Nitrostyrenes can undergo intermolecular [2+2] photocycloadditions with other olefins upon irradiation with visible light (e.g., λ = 419 nm). nih.govthieme-connect.com This reaction proceeds via a 1,4-diradical intermediate to form substituted cyclobutane (B1203170) rings. The reaction can be promoted by triplet sensitizers. nih.gov

Other Cycloadditions: Derivatives of 2-nitrostyrenes, such as 2-amino-β-nitrostyrenes, have been shown to undergo [4+3]-cycloaddition reactions with azaoxyallyl cations to produce functionalized 1,4-benzodiazepin-3-ones. mdpi.com This highlights the versatility of the nitrostyrene scaffold in constructing more complex heterocyclic systems.

The polarized nature of the ethenyl group facilitates both electrophilic and radical additions.

Electrophilic Addition (Michael Addition): The β-carbon of the ethenyl group is highly electrophilic due to conjugation with the nitro group. This makes this compound an excellent substrate for Michael (conjugate) additions. A wide range of nucleophiles, including indoles, can add to the double bond in a highly regioselective manner.

Radical Addition: The double bond can also react with radical species. Research has shown that alkyl radicals can add to β-nitrostyrenes, often leading to a denitrative substitution where the nitro group is replaced by the alkyl group to form a new alkene. acs.orgresearchgate.netrsc.org Furthermore, visible light-mediated reactions can induce the conjugate addition of radicals, such as an indolyl radical, to the nitrostyrene double bond, leading to C3-alkenylated indoles. worktribe.com

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be selectively reduced to various oxidation states or participate in cyclization reactions to form N-heterocycles.

The reduction of the nitro group can be controlled to yield different products depending on the reagents and conditions employed. thieme-connect.de

Reduction to Amino Group: The complete reduction of the nitro group to an amine (e.g., to form 3-fluoro-2-vinylaniline) is a common transformation. Catalytic transfer hydrogenation using various hydrogen donors like formic acid or hydrazine (B178648) hydrate (B1144303) with catalysts such as Pd/C or Rh/Fe₃O₄ is highly effective. bohrium.comresearchgate.net Electrocatalytic hydrogenation using catalysts like Mo₂C@MoS₂ has also been shown to be highly efficient and selective for this transformation. rsc.org

Reduction to Hydroxylamino Group: Partial reduction to the N-arylhydroxylamine can be achieved with high selectivity. Using supported platinum catalysts (e.g., Pt/SiO₂) with additives like dimethyl sulfoxide (B87167) (DMSO) and an amine can yield the corresponding hydroxylamine (B1172632) in excellent yields (up to 99%). rsc.orgresearchgate.net The amine promotes the conversion while the DMSO inhibits the over-reduction to the aniline (B41778). rsc.org Another method utilizes an Ag/TiO₂ catalyst with ammonia-borane (NH₃BH₃) as the reducing agent. nih.gov

Reduction to Azoxy Derivatives: The condensation of intermediate nitroso and hydroxylamine species during the reduction leads to azoxy compounds. This transformation can be achieved using sodium borohydride (B1222165) catalyzed by BiO(OH)/activated carbon. researchgate.net Another modern approach uses supported silver-copper (B78288) alloy nanoparticles (Ag-Cu alloy NPs) which, under visible light irradiation, selectively convert nitroaromatics to azoxy compounds. rsc.org

Table 1: Conditions for Selective Reduction of the Nitro Group

| Target Product | Reagents and Catalyst | Key Features |

|---|---|---|

| Amino | Catalytic Transfer Hydrogenation (e.g., HCOOH, N₂H₄·H₂O) with Pd/C, Rh/Fe₃O₄ | High yield and selectivity for the aniline derivative. bohrium.comresearchgate.net |

| Amino | Electrocatalytic Hydrogenation with Mo₂C@MoS₂ | Sustainable method with high Faradaic efficiency (>85%) and yield. rsc.org |

| Hydroxylamino | H₂ (1 bar), Pt/SiO₂, Amine, DMSO | Excellent yields (up to 99%) at room temperature; additives are key for selectivity. rsc.orgresearchgate.net |

| Hydroxylamino | NH₃BH₃, Ag/TiO₂ | High yields (>84%) with short reaction times (2-10 min). nih.gov |

| Azoxy | NaBH₄, BiO(OH)/AC, NaOH | Effective method using sodium borohydride. researchgate.net |

| Azoxy | Visible Light, Ag-Cu alloy NPs | Photocatalytic process under mild conditions. rsc.org |

The combination of the nitro and ethenyl groups in an ortho position makes this compound an ideal precursor for the synthesis of indole (B1671886) derivatives through reductive cyclization.

This transformation is most commonly achieved using a palladium catalyst in the presence of carbon monoxide (CO) as the deoxygenating agent. acs.orgnih.gov The reaction proceeds via reduction of the nitro group to a nitroso or nitrene intermediate, which then cyclizes onto the adjacent ethenyl group to form the indole ring system. To avoid the use of pressurized, toxic CO gas, safer CO surrogates like phenyl formate (B1220265) have been developed, which decompose in situ to provide the necessary CO. researchgate.netthieme-connect.comunimi.itmdpi.com The palladium-catalyzed reaction is robust and tolerates a wide variety of substituents on the aromatic ring, making it a powerful method for synthesizing functionalized indoles, such as 4-fluoroindole (B1304775) from the title compound. wvu.eduthieme-connect.com

Reactivity of the Fluorine Atom

The fluorine atom in this compound is positioned ortho to a strongly electron-withdrawing nitro group, which renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, providing a powerful tool for introducing diverse functionalities at the C3 position.

The SNAr reactions of this compound are facilitated by the stabilization of the intermediate Meisenheimer complex through the resonance-withdrawing effect of the adjacent nitro group. This allows for the facile introduction of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

Nitrogen Nucleophiles: The reaction of fluoro-nitro-aromatic compounds with various nitrogen nucleophiles, such as primary and secondary amines, is a well-established transformation. For this compound, treatment with amines would lead to the corresponding N-substituted 2-nitro-3-vinylanilines. The reaction conditions are typically mild, often requiring only a suitable solvent and a base to neutralize the hydrofluoric acid byproduct.

Oxygen Nucleophiles: O-Nucleophiles, including alkoxides and phenoxides, can readily displace the activated fluorine atom. The reaction of this compound with sodium methoxide, for instance, would yield 1-ethenyl-3-methoxy-2-nitrobenzene. Similarly, reaction with substituted phenols under basic conditions would afford the corresponding diaryl ether derivatives.

Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with activated fluoro-aromatics. Thiolates (RS⁻) can be employed to synthesize the corresponding 3-thioether derivatives of 1-ethenyl-2-nitrobenzene. These reactions are typically fast and proceed under mild conditions.

Carbon Nucleophiles: While less common than N, O, and S-nucleophiles in SNAr reactions, stabilized carbanions derived from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) can also displace the activated fluorine atom. These reactions provide a direct route for the formation of a new carbon-carbon bond at the C3 position, leading to a variety of functionalized derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Product |

| Nitrogen | Aniline | N-(2-Nitro-3-vinylphenyl)aniline |

| Oxygen | Sodium Methoxide | 1-Ethenyl-3-methoxy-2-nitrobenzene |

| Sulfur | Sodium Thiophenolate | 1-Ethenyl-2-nitro-3-(phenylthio)benzene |

| Carbon | Diethyl Malonate | Diethyl 2-(2-nitro-3-vinylphenyl)malonate |

While the SNAr reaction is a powerful tool, metal-catalyzed cross-coupling reactions offer an alternative and often complementary approach for the functionalization of the C-F bond. Although C-F bonds are generally considered less reactive in cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, the presence of the activating nitro group can facilitate these transformations.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds. In the case of this compound, coupling with an arylboronic acid in the presence of a suitable palladium catalyst and a base would lead to the formation of a substituted 2-nitro-3-vinylbiphenyl. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency in the activation of the C-F bond.

Other Coupling Reactions: Other metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for the formation of C-N bonds) and the Stille coupling (for the formation of C-C bonds with organotin reagents), could also be envisioned for the derivatization of this compound at the C3 position, although these might require more forcing reaction conditions compared to the more reactive aryl halides.

Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0)/Ligand | 2-Nitro-3-vinylbiphenyl |

| Buchwald-Hartwig | Amine | Pd(0)/Ligand | N-Aryl-2-nitro-3-vinylaniline |

| Stille | Organostannane | Pd(0)/Ligand | Substituted 2-Nitro-3-vinylbenzene |

Chemo- and Orthogonal Functional Group Manipulations

The presence of three distinct functional groups (vinyl, fluoro, and nitro) on the aromatic ring of this compound presents both a challenge and an opportunity for selective chemical transformations. Achieving chemoselectivity, where one functional group reacts in the presence of others, is crucial for the controlled synthesis of complex derivatives. Orthogonal protection strategies, where each functional group can be selectively protected and deprotected without affecting the others, further expand the synthetic utility of this molecule. bham.ac.uk

Chemoselective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine without affecting the vinyl group or the fluorine atom. organic-chemistry.org A variety of reagents can be employed for this purpose, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using specific catalysts that are not active towards the hydrogenation of the vinyl group or the hydrodefluorination of the C-F bond. commonorganicchemistry.com For example, catalytic transfer hydrogenation using ammonium (B1175870) formate and Pd/C can be effective. The resulting 3-fluoro-2-vinylaniline is a versatile intermediate for further functionalization, such as diazotization and subsequent Sandmeyer reactions.

Chemoselective Reactions of the Vinyl Group: The vinyl group can undergo a range of transformations, such as hydrogenation, oxidation, or polymerization. Selective hydrogenation of the vinyl group to an ethyl group in the presence of the nitro and fluoro groups can be achieved using specific catalysts and reaction conditions that avoid reduction of the nitro group or cleavage of the C-F bond. mdpi.com For instance, using certain rhodium or iridium catalysts can favor the hydrogenation of the alkene over the nitro group. Conversely, selective oxidation of the vinyl group to a carboxylic acid or an aldehyde can be accomplished using reagents like ozone followed by an oxidative or reductive workup, respectively.

Orthogonal Protection and Sequential Reactions: An orthogonal protection strategy would allow for the sequential manipulation of the different functional groups. For instance, the vinyl group could be protected as a more stable derivative, allowing for transformations on the nitro group or the fluorine atom. Subsequently, the vinyl group could be deprotected to allow for its further functionalization. While specific protecting group strategies for this exact combination of functionalities are not widely reported, the principles of orthogonal protection can be applied. For example, the reactivity of the fluorine atom towards nucleophiles could be exploited first, followed by a chemoselective reduction of the nitro group, and finally a reaction involving the vinyl group. This stepwise approach allows for the synthesis of a wide array of complex molecules from a single starting material.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Intermediate for Architecturally Complex Molecules

1-Ethenyl-3-fluoro-2-nitrobenzene serves as a versatile building block for the synthesis of architecturally complex molecules, particularly heterocyclic scaffolds that are prevalent in biologically active compounds. The presence of the o-nitrostyrene moiety is of particular significance, as this structural motif is a well-established precursor for the synthesis of indoles and other fused nitrogen-containing heterocycles through reductive cyclization strategies. The fluorine substituent can further modulate the electronic properties and reactivity of the molecule, as well as impart unique characteristics to the final products.

The general synthetic utility of 2-alkenylnitroaromatics, such as this compound, is demonstrated in their conversion to various heterocyclic systems. For instance, cascade reactions involving related 2-hydroxynitrostyrenes have been employed to construct complex scaffolds like chromans, chromenes, and benzofurans. rsc.orgresearchgate.net These reactions often proceed through a sequence of intramolecular conjugate additions and cyclizations, highlighting the potential of the vinyl and nitro groups to participate in intricate bond-forming events.